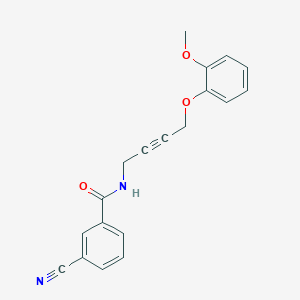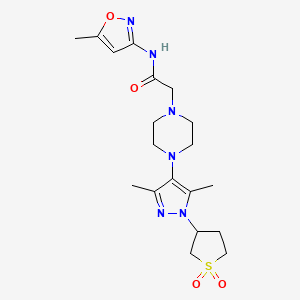
5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H20N2O7 and its molecular weight is 424.409. The purity is usually 95%.
BenchChem offers high-quality 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Tautomerism and Structural Studies
Research into compounds similar to the one often involves the study of their structural properties and tautomerism. For example, studies on NH-pyrazoles, which share some structural similarities with the target compound, have shown complex patterns of hydrogen bonding and tautomerism in both solution and solid states. These studies are crucial for understanding the chemical behavior and stability of such compounds, which can have implications for their use in various applications, including as potential pharmaceuticals or in material science (Cornago et al., 2009).
Synthesis and Characterization
The synthesis and characterization of novel compounds are fundamental aspects of chemical research. Studies often focus on developing new synthetic routes and understanding the chemical properties of compounds through techniques such as IR, MS, and NMR spectroscopy. For instance, research on the synthesis of novel nonsteroidal progesterone receptor modulators has contributed to the development of new therapeutic agents (Xiao Yong-mei, 2013).
Reactivity and Mechanistic Insights
Understanding the reactivity of compounds and the mechanisms underlying their chemical reactions is vital for their application in synthesis and drug design. For example, studies on the synthesis of amino isoxazoles from pyrroles provide insights into the reactivity patterns of these compounds, which can inform their use in synthetic chemistry and potentially lead to new drug candidates (Sobenina et al., 2005).
Application in Material Science
Some compounds with complex heterocyclic structures find applications in material science, for instance, in the development of new polymers or as part of materials with unique electronic properties. Research into the anaerobic O-demethylation of compounds by enzymes demonstrates the potential for such compounds to be used in environmentally friendly processes or in the development of new materials (Stupperich et al., 1996).
Pharmaceutical Applications
Compounds with the structural complexity similar to "5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one" are often studied for their potential pharmaceutical applications. For example, the synthesis and antibacterial and analgesic activity of pyrrolin-2-ones derivatives highlight the potential therapeutic applications of such compounds (Gein et al., 2010).
Propiedades
IUPAC Name |
2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O7/c1-11-8-9-14(30-11)19(25)17-18(13-6-5-7-15(28-3)21(13)29-4)24(22(27)20(17)26)16-10-12(2)31-23-16/h5-10,18,26H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZRRCSDDCREHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=C(C(=CC=C3)OC)OC)C4=NOC(=C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dimethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S)-3-Amino-1,8-dioxaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B2448242.png)
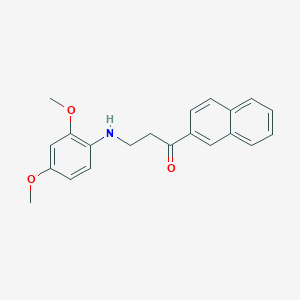
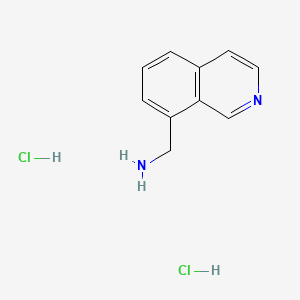
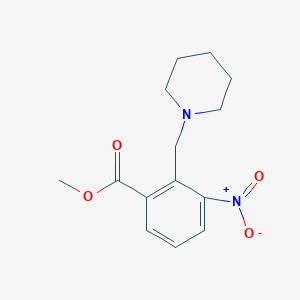

![3-allyl-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448253.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2448254.png)
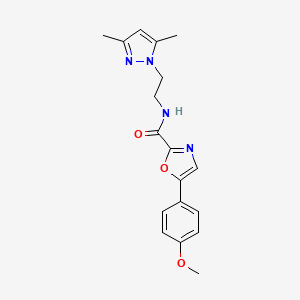
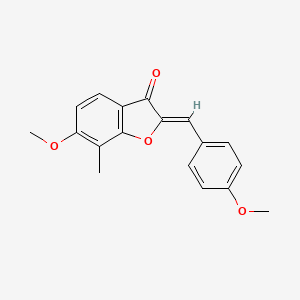

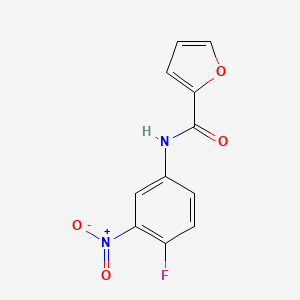
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2448262.png)
